4-(Bromomethyl)-5-methylhept-1-ene
Description
4-(Bromomethyl)-5-methylhept-1-ene is a brominated alkene with the molecular formula C₉H₁₇Br and a molecular weight of 189.14 g/mol (as reported in ). Its IUPAC name reflects its structure: a heptene backbone (7-carbon chain) with a bromomethyl group at position 4 and a methyl group at position 5. The compound is synthesized via radical bromination of 5-methylhept-1-ene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under controlled conditions .
The bromomethyl group acts as a reactive site, enabling nucleophilic substitution and elimination reactions. This reactivity makes the compound valuable in organic synthesis, particularly for constructing complex molecules .
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-6-9(7-10)8(3)5-2/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
CXEGUNLYQGZCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methylhept-1-ene typically involves the bromination of 5-methylhept-1-ene. One common method includes the use of hydrobromic acid (HBr) in the presence of a radical initiator, such as peroxides, to facilitate the addition of the bromine atom to the methyl group . The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-5-methylhept-1-ene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methylhept-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products
The major products formed from these reactions include substituted heptenes, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Bromomethyl)-5-methylhept-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methylhept-1-ene involves the interaction of the bromomethyl group with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property makes the compound useful in modifying other molecules by introducing new functional groups .
Comparison with Similar Compounds
4-(Bromomethyl)-5-methylhept-1-ene
- Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., SN2 reactions) and radical-mediated transformations. The longer chain may slow reaction kinetics due to steric effects .
- Applications : Used in synthesizing polymers, agrochemicals, or pharmaceuticals requiring longer alkyl chains.
4-(Bromomethyl)-5-methylhex-1-ene
- Applications : Preferred for smaller intermediates in drug synthesis or materials science, where compact structures are advantageous .
Comparison with Other Brominated Compounds
2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine
- Structure : Bromophenyl group attached to a morpholine ring.
- Applications : Drug discovery due to its unique bioactivity .
4-[1-(3-Bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Structure : Bromophenyl and nitro groups on a pyrazole backbone.
- Applications : Explored for antimicrobial or anticancer properties .
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone
- Structure : Bromophenyl group fused with an isoxazole ring.
- Applications : Material science and catalysis .
Key Contrast : These compounds differ fundamentally from 4-(Bromomethyl)-5-methylhept-1-ene, which lacks aromatic or heterocyclic moieties. Their applications are more niche (e.g., pharmaceuticals), whereas brominated alkenes serve as versatile synthetic intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
